Chromocene

Overview

Description

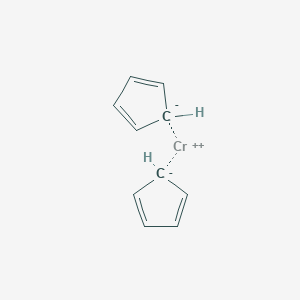

Chromocene, bis(η⁵-cyclopentadienyl)chromium(II) (Cr(C₅H₅)₂), is an organochromium compound with a sandwich structure where a chromium(II) ion is coordinated between two cyclopentadienyl (Cp) rings. It is a paramagnetic complex (S = 1) and serves as a precursor for catalysts in ethylene polymerization and advanced materials. This compound’s reactivity stems from its labile Cp ligands and the redox-active Cr(II) center. Industrially, it is notable for its role in the Union Carbide (UC) catalyst, where silica-supported this compound initiates ethylene polymerization via Cr(III) hydride active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing bis(cyclopentadienyl)chromium(II) involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran. The reaction can be represented as follows: [ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr(C}_5\text{H}_5\text{)}_2 + 2 \text{NaCl} ] Another method involves the reduction of chromium(III) chloride with sodium cyclopentadienide .

Chemical Reactions Analysis

Ligand Substitution Reactions

Chromocene undergoes ligand exchange reactions due to the weak Cr–Cp bonding (average Cr–C bond length: 215.1 pm) . Key examples include:

Carbonylation

Reaction with CO proceeds stepwise to form chromium carbonyl complexes:Further carbonylation yields chromium hexacarbonyl :

| Reaction Step | Conditions | Products |

|---|---|---|

| Initial CO exposure | 25°C, THF | Dimeric tricarbonyl intermediate |

| Extended CO treatment | 100°C, high pressure | Cr(CO)₆ + cyclopentadiene |

Reaction with Acetic Acid

Acetic acid displaces Cp ligands to form chromium(II) acetate :This product serves as a precursor for other Cr(II) complexes.

Redox Reactions

This compound participates in oxidation and reduction processes due to its Cr(II) center:

Oxidation

- Air exposure oxidizes Cr(II) to Cr(III), forming green chromium(III) oxides .

- Halogens (e.g., Cl₂) oxidize this compound to CrCl₃ :

Reduction

This compound acts as a reducing agent in organic synthesis. For example, it reduces aldehydes to alcohols in Nozaki-Hiyama-Kishi reactions .

Protonolysis

This compound reacts with Brønsted acids (e.g., HCl):

Alcoholysis

Reactions with alcohols produce pyrophoric alkoxides :

Reactivity with Silica

This compound reacts with silica gel to form the Union Carbide ethylene polymerization catalyst :This catalyst produces high-density polyethylene (HDPE) with methyl branches upon hydrogen exposure .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes to metallic chromium and cyclopentadiene :

Comparative Reactivity Table

| Reagent | Product | Key Observation |

|---|---|---|

| CO | Cr(CO)₆ | Stepwise ligand displacement |

| CH₃CO₂H | Cr₂(O₂CCH₃)₄ | Redox-neutral substitution |

| SiO₂ | Cr–SiO₂ | Surface-bound active catalyst |

| O₂ | Cr₂O₃ | Paramagnetic oxide formation |

This compound’s versatile reactivity stems from its accessible Cr(II) center and labile Cp ligands, enabling applications in catalysis, polymer chemistry, and organometallic synthesis. Its air sensitivity and pyrophoric nature necessitate rigorous handling under inert conditions .

Scientific Research Applications

Chemical Applications

Catalysis:

Chromocene is recognized for its catalytic properties, particularly in organic synthesis. It is utilized in:

- Stereoselective Reactions: this compound serves as a catalyst in stereoselective pinacol-type cross-coupling reactions and Nozaki-Hiyama-Kishi reactions. These reactions are vital for synthesizing complex organic molecules with specific stereochemistry, which is crucial in pharmaceuticals and agrochemicals .

- Polymerization Processes: this compound can decompose on contact with silica gel to yield a catalyst used in ethylene polymerization, known as the Union Carbide catalyst. This process is significant in producing polyethylene and other polymers .

Reactivity Studies:

Research has shown that this compound reacts readily with various substrates, leading to the formation of new compounds. For instance, its reaction with acetylacetone has been studied extensively, revealing insights into its reactivity patterns and potential applications in organic synthesis .

Medical Applications

Therapeutic Potential:

Ongoing research investigates the potential therapeutic uses of this compound. Its unique redox properties may allow it to act as an agent in drug development or as a therapeutic compound . However, detailed studies are still needed to fully establish its efficacy and safety for medical applications.

Industrial Applications

Production of Specialty Chemicals:

this compound is employed in the production of specialty chemicals and polymers. Its ability to catalyze reactions makes it valuable in manufacturing processes that require specific chemical transformations .

Data Table: Summary of Applications

| Application Area | Specific Uses | Description |

|---|---|---|

| Chemistry | Catalysis | Used in stereoselective reactions and polymerization processes. |

| Medicine | Therapeutics | Investigated for potential drug development applications. |

| Industry | Specialty Chemicals | Employed in the synthesis of polymers and other chemicals. |

Case Studies

-

Catalytic Reactions:

A study published in the Journal of the American Chemical Society analyzed the reactivity patterns of this compound compared to other metallocenes. The findings indicated that this compound exhibited unique catalytic properties that could enhance reaction yields and selectivity in organic synthesis . -

Polymerization Catalyst Development:

Research conducted at Texas A&M University explored the adsorption characteristics of this compound on silica surfaces. The study highlighted how this compound could evolve into effective catalysts for olefin polymerization, showcasing its industrial relevance . -

Therapeutic Investigations:

Preliminary studies have suggested that this compound may possess antitumor properties due to its ability to interact with biological molecules. Further research is required to determine its mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)chromium(II) involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Metallocenes

Chromocene belongs to the metallocene family, which includes compounds like vanadocene (V(C₅H₅)₂), manganocene (Mn(C₅H₅)₂), and cobaltocene (Co(C₅H₅)₂). Key differences lie in their electronic structures, magnetic properties, and catalytic behaviors:

Table 1: Magnetic and Spectroscopic Properties of Metallocenes

- Magnetic Behavior: this compound exhibits a dynamic Jahn-Teller effect in its ³E₂g ground state, leading to temperature-dependent magnetic susceptibility .

- Catalytic Activity: Unlike vanadocene and manganocene, this compound forms well-defined Cr(III) hydrides on silica, enabling ethylene polymerization via a Cossee–Arlman mechanism .

Comparison with Other Chromium-Based Catalysts

This compound-based catalysts are often contrasted with Phillips catalysts (CrOₓ/SiO₂) and hybrid systems:

Table 2: Catalytic Features of Chromium-Based Ethylene Polymerization Catalysts

- H₂ Sensitivity : this compound-derived catalysts uniquely respond to H₂, allowing precise control over polymer molecular weight (MW) . Phillips catalysts lack this trait due to their oxide-based active sites.

- Thermal Stability : this compound/SiO₂ deactivates above 60°C due to Cp ligand loss , whereas Phillips catalysts operate stably up to 100°C .

- Hybrid Systems : Combining this compound with CrOₓ/SiO₂ introduces dual active sites, producing bimodal polyethylene. However, these hybrids require alkyl aluminum activators and exhibit lower thermal stability .

Comparison with Organochromium Complexes

This compound reacts with acids and donors to form CpCrX₂ derivatives, which differ in stability and reactivity:

Table 3: Reactivity of this compound-Derived Organochromium Complexes

- Acid Strength Dependence : Reactions with strong acids (e.g., CF₃SO₃H) proceed without intermediates, while HBr generates transient Cr⁺ species .

- Surface-Supported Complexes : Grafted CpCr(CH₂SiMe₃)₂ on silica mimics UC catalyst behavior but requires low Cr loading to avoid dimerization .

Key Research Findings

Active Site Structure: The UC catalyst’s active sites are monomeric Cr(III) hydrides ((≡SiO)Cr(Cp)-H) formed at high Cr loadings. Their formation requires adsorbed this compound, residual Si–OH groups, and Cp C–H activation .

NMR Signatures : Solid-state ¹H NMR reveals Cr(III) hydrides at 155 ppm and dimeric Cr(II) sites at 318 ppm. DFT calculations confirm these assignments .

Materials Applications : this compound intercalation in 2D GeS induces magnetism (1.86 μB) via Cr–S hybridization, enabling optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Chromocene’s electronic structure, and how do they address its paramagnetic properties?

this compound (Cr(C₅H₅)₂) exhibits paramagnetism due to its high-spin Cr(II) center. Key techniques include:

- EPR Spectroscopy : Identifies spin states (e.g., S=1 for this compound) and quantifies zero-field splitting (ZFS) parameters (D ≈ -10 to -15 cm⁻¹). Dynamic Jahn-Teller effects in substituted derivatives (e.g., 1,1′-dimethyl-chromocene) can be modeled using EPR and magnetic susceptibility data .

- Paramagnetic NMR : Measures ¹H chemical shifts (δpara) relative to ferrocene. For this compound, shifts are dominated by hyperfine coupling, with DFT methods (e.g., PBE0, ωB97X-D) accurately predicting experimental values (Table III in ).

- Magnetic Susceptibility : Validates spin multiplicity and detects low-temperature magnetic anomalies linked to ligand-field effects .

Q. How is this compound synthesized, and what purity considerations are critical for catalytic applications?

this compound is typically synthesized via:

- Reduction of CrCl₃ with cyclopentadienyl ligands in THF, followed by sublimation under vacuum to achieve high purity .

- Supporting on Silica : For catalytic studies, this compound is grafted onto partially dehydroxylated silica. Residual OH groups and Cr loading (e.g., 0.25–1 wt%) influence active site formation. Impurities (e.g., adsorbed this compound vs. grafted species) are monitored via IR and EPR .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR shifts in this compound?

Discrepancies arise from spin-orbit coupling, ZFS, and ligand dynamics. Methodological strategies include:

- Relativistic DFT : X2C-DFT frameworks with hybrid functionals (e.g., PBE0) account for hyperfine and pseudo-contact contributions. For this compound, deviations <5 ppm are achieved by optimizing basis sets and spin Hamiltonian parameters .

- Dynamic Effects : Molecular dynamics (MD) simulations model Cp ring rotation, which broadens NMR peaks. Compare shifts at 253 K vs. 293 K to validate temperature-dependent calculations .

Q. What experimental evidence supports the proposed active sites of this compound in ethylene polymerization catalysts?

The Union Carbide (UC) catalyst (this compound/SiO₂) forms Cr(III) hydrides [(≡SiO)Cr(Cp)-H] as active sites. Key evidence includes:

- Isotopic Labeling : D₂ quenching experiments confirm H₂ responsiveness, linking H₂ to chain termination .

- EPR Signatures : Monomeric Cr(III) sites (S=2) show distinct g-values (g⊥=1.98, g∥=1.90), while dimeric sites exhibit Cr–Cr interactions (δpara ~318 ppm in ¹H NMR) .

- Model Catalysts : Well-defined analogs (e.g., CpCr(CH(SiMe₃)₂)₂/SiO₂) replicate UC catalyst behavior, confirming hydride-mediated initiation .

Q. How do ligand modifications alter this compound’s electronic structure and reactivity?

Substituting Cp ligands with heterocyclic carbenes (e.g., 1,3-dimesitylimidazolin-2-ylidene) increases electron density at Cr:

- X-ray Crystallography : Confirms distorted "piano stool" geometries and Cr–Ccarbene bond lengths (~2.05 Å) .

- Magnetic Studies : Carbene ligands reduce spin multiplicity (e.g., S=2 → S=1), measured via SQUID magnetometry .

- Reactivity Screening : Modified this compound shows enhanced ethylene insertion rates due to weakened Cr–Cp backbonding .

Q. Methodological Guidelines

- Data Reporting : For computational studies, provide raw output files (e.g., Gaussian log files) and WebMO job IDs to ensure reproducibility .

- Contradiction Analysis : When NMR/EPR data conflict with DFT, re-examine ZFS inclusion, solvent effects, and spin contamination thresholds .

- Catalytic Testing : Use gas-phase reactors with H₂ co-feeds to replicate industrial conditions. Monitor polymer Mw/Mn via GPC to assess this compound’s narrow molecular weight distribution .

Properties

CAS No. |

1271-24-5 |

|---|---|

Molecular Formula |

C10H10Cr |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

chromium(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

InChI Key |

WQGIIPSPIWDBHR-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2] |

boiling_point |

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |

melting_point |

343 °F (NTP, 1992) |

Key on ui other cas no. |

1271-24-5 |

physical_description |

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |

solubility |

Decomposes (NTP, 1992) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.